ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate
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Overview
Description
Ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Pyrrole Group: The pyrrole group can be introduced through a Mannich reaction, where an amine, formaldehyde, and a compound containing an active hydrogen atom react to form the pyrrole ring.
Coupling with the Benzoate Group: The final step involves coupling the synthesized thiophene and pyrrole intermediates with ethyl benzoate under suitable conditions, such as using a palladium-catalyzed Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Ethyl 3-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene, which also contain the thiophene ring but differ in their substituents and overall structure.
Pyrrole Derivatives: Compounds like 1-methylpyrrole and 2,5-dimethylpyrrole, which have variations in the pyrrole ring substituents.
Benzoate Derivatives: Compounds like methyl benzoate and ethyl 4-aminobenzoate, which differ in the ester group and other substituents.
The uniqueness of this compound lies in its combination of these three distinct moieties, providing a unique set of chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[[4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-30-25(29)19-10-7-11-20(15-19)26-24(28)23-22(27-12-4-5-13-27)21(16-31-23)18-9-6-8-17(2)14-18/h4-16H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUAWCFWGGPDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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